molecular formula C9H11NO4S2 B593596 S-Phenylsulfonylcysteine CAS No. 97512-83-9

S-Phenylsulfonylcysteine

Cat. No.: B593596
CAS No.: 97512-83-9
M. Wt: 261.3
InChI Key: YKYWKTOUPAICGF-QMMMGPOBSA-N
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Description

S-Phenylsulfonylcysteine: is a chemical compound with the molecular formula C₉H₁₁NO₄S₂. It is primarily used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature. This compound is significant in the thiosulfonate switch technique, where thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenylsulfonylcysteine typically involves the reaction of cysteine with phenylsulfonyl chloride under mild acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-Phenylsulfonylcysteine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to cysteine and phenylsulfonyl derivatives.

    Substitution: It participates in substitution reactions where the phenylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be employed under mild acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Cysteine and phenylsulfonyl derivatives.

    Substitution: Products depend on the nucleophile used in the reaction.

Mechanism of Action

S-Phenylsulfonylcysteine exerts its effects by blocking thiol groups on proteins and peptides. The mechanism involves the formation of a covalent bond between the thiol group and the phenylsulfonyl moiety, effectively preventing the thiol group from participating in further reactions. This blocking action is crucial in the thiosulfonate switch technique, where it facilitates the detection of protein-S-nitrosothiols by converting them to fluorescent mixed disulfides .

Comparison with Similar Compounds

    S-Phenylcysteine: Similar in structure but lacks the sulfonyl group.

    S-Methylsulfonylcysteine: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

    S-Benzylsulfonylcysteine: Contains a benzylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness: S-Phenylsulfonylcysteine is unique due to its specific application in the thiosulfonate switch technique, where it serves as a crucial reagent for blocking thiol groups and facilitating the detection of protein-S-nitrosothiols. Its ability to form stable fluorescent mixed disulfides under mild acidic conditions sets it apart from other similar compounds .

Properties

IUPAC Name

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWKTOUPAICGF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

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